molecular formula C38H50Br4N2O4 B8242909 4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B8242909
M. Wt: 918.4 g/mol
InChI Key: NIWVLYZZXSMFCE-UHFFFAOYSA-N
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Description

4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives with different properties .

Scientific Research Applications

4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets and pathways. The bromine atoms and alkyl chains play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to its specific arrangement of bromine atoms and long alkyl chains, which confer distinct chemical and physical properties. These features make it particularly suitable for applications in organic electronics and materials science .

Properties

IUPAC Name

2,3,9,10-tetrabromo-6,13-didodecyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50Br4N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-43-35(45)27-25-26-29(33(41)31(27)39)37(47)44(24-22-20-18-16-14-12-10-8-6-4-2)38(48)30(26)34(42)32(40)28(25)36(43)46/h3-24H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWVLYZZXSMFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C2=C(C(=C3C4=C2C(=C(C(=C4C(=O)N(C3=O)CCCCCCCCCCCC)Br)Br)C1=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50Br4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

918.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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